1-[(4-Nitrophenyl)sulfonyl]indoline
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Overview
Description
1-[(4-Nitrophenyl)sulfonyl]indoline is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including chemistry, biology, medicine, and industry. The compound this compound is characterized by the presence of a sulfonyl group attached to the indoline ring, with a nitrophenyl group as a substituent.
Preparation Methods
The synthesis of 1-[(4-Nitrophenyl)sulfonyl]indoline can be achieved through various synthetic routes. One common method involves the reaction of indoline with 4-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high efficiency and yield. The use of continuous flow reactors and automated systems can further enhance the production process.
Chemical Reactions Analysis
1-[(4-Nitrophenyl)sulfonyl]indoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfone derivatives.
Reduction: Reduction of the nitro group can be achieved using reducing agents like tin(II) chloride or iron powder in acidic conditions, resulting in the formation of amino derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and ethanol, as well as catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include sulfone, amino, and sulfonamide derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-[(4-Nitrophenyl)sulfonyl]indoline involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. Additionally, the nitrophenyl group can participate in redox reactions, generating reactive oxygen species that can induce cellular damage .
Comparison with Similar Compounds
1-[(4-Nitrophenyl)sulfonyl]indoline can be compared with other similar compounds, such as:
1-[(4-Methylphenyl)sulfonyl]indoline: This compound has a methyl group instead of a nitro group, which affects its reactivity and biological activity.
1-[(4-Chlorophenyl)sulfonyl]indoline: The presence of a chlorine atom instead of a nitro group can lead to different chemical and biological properties.
1-[(4-Fluorophenyl)sulfonyl]indoline: The fluorine substituent can influence the compound’s stability and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties that can be exploited for various applications.
Properties
IUPAC Name |
1-(4-nitrophenyl)sulfonyl-2,3-dihydroindole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4S/c17-16(18)12-5-7-13(8-6-12)21(19,20)15-10-9-11-3-1-2-4-14(11)15/h1-8H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYAWSKLQKNUOHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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